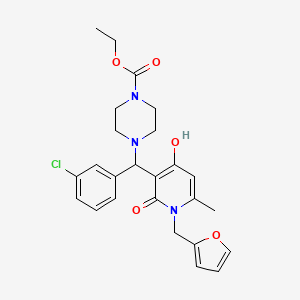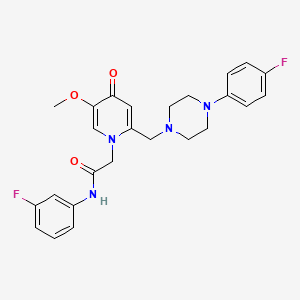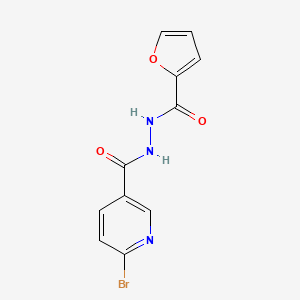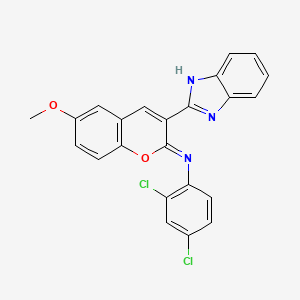
Ethyl 2-(3,5-dimethyl-1h-pyrazol-1-yl)acetate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate involves several key steps, including the use of ethylchloroacetate with 1H-pyrazole to create the compound. A notable method includes the reaction of ethyl acetoacetate and benzaldehyde via the Knoevenagel approach, followed by cyclocondensation reactions to produce various pyrazole derivatives (Asif et al., 2021). Additionally, the reaction of 5-amino-1,3-dimethylpyrazole with ethyl acetoacetate has led to the synthesis of isomeric pyrazolopyridones, demonstrating the versatility of this compound in synthetic chemistry (Ratajczyk & Swett, 1975).
Molecular Structure Analysis
The molecular structure of this compound has been determined using various spectroscopic methods, including NMR, mass, UV-Vis, and CHN analysis. Single crystal X-ray diffraction studies have confirmed the 3D molecular structure, revealing significant interactions such as hydrogen bonds and π-π stacking interactions that stabilize the crystal structure (Naveen et al., 2021).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, leading to a wide range of derivatives with diverse properties. For instance, its reactivity with phenylhydrazine has been explored for the synthesis of antimicrobial agents, highlighting its potential in medicinal chemistry (Asif et al., 2021).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and boiling point, are essential for its application in various fields. While specific details on these properties are not directly available in the cited literature, they can be inferred from the compound's structure and molecular interactions.
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity, stability, and functional group transformations, play a crucial role in its applications. Its ability to undergo cyclocondensation reactions and form stable crystal structures with specific interactions indicates its significant chemical stability and reactivity potential (Naveen et al., 2021).
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds : Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate is used in the synthesis of various heterocyclic compounds. For instance, it's used in the preparation of 3,5-dimethyl-1H-pyrazole derivatives, which are then incorporated into different nitrogen and sulfur-containing heterocyclic compounds (Al-Smaisim, 2012). Additionally, this compound is involved in the synthesis of new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives, showing potential in antimicrobial applications (Asif et al., 2021).
Catalytic Applications : It's used in the development of catalytic agents. For instance, compounds derived from this chemical have been used in asymmetric transfer hydrogenation of ketones catalyzed by iron(II) and nickel(II) complexes (Magubane et al., 2017).
Antimicrobial Activity : Several derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. For example, ethoxyphthalimide derivatives of pyrazolylthiazoloisoxazoles and pyrazolylthiadiazoles, synthesized using this compound, were screened for antimicrobial activity (Thadhaney et al., 2011).
Synthesis of Metal Complexes : This chemical is also used in the synthesis of metal complexes. For instance, pyrazolylphosphite- and pyrazolylphosphinite-ruthenium(II) complexes have been synthesized, showcasing potential as catalysts for hydrogenation reactions (Amenuvor et al., 2016).
Synthesis of Pharmaceutical Compounds : The compound plays a crucial role in synthesizing various pharmaceutical compounds. It's involved in the synthesis of novel pyrazole derivatives with potential antimicrobial and anticancer activities (Hafez et al., 2016).
Safety and Hazards
Wirkmechanismus
Mode of Action
It’s known that pyrazole derivatives can interact with their targets in various ways, often leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives have been found to impact a variety of biochemical pathways, often related to their targets .
Pharmacokinetics
One study found a related compound to have high solubility and pharmacokinetic properties commensurate with inhaled dosing by nebulization .
Result of Action
Pyrazole derivatives have been found to have a variety of effects, often related to their targets .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can often impact the action of chemical compounds .
Eigenschaften
IUPAC Name |
ethyl 2-(3,5-dimethylpyrazol-1-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-4-13-9(12)6-11-8(3)5-7(2)10-11/h5H,4,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJPOBCTDBPIGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=CC(=N1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-2-phenylethenesulfonamide](/img/structure/B2486214.png)
![2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2486217.png)
![4-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B2486221.png)
![3-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2486222.png)
![N-[cyano(2,4-difluorophenyl)methyl]-2-nitrocyclopropane-1-carboxamide](/img/structure/B2486223.png)

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2486225.png)



![N-(2-methoxy-5-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2486233.png)

